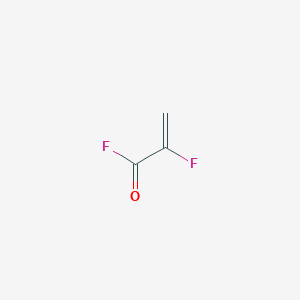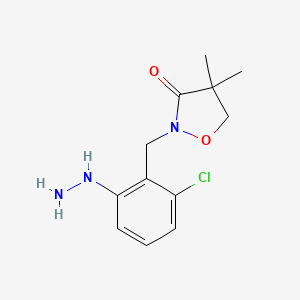
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated benzyl group, a hydrazinyl moiety, and an isoxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The initial step involves the chlorination of a benzyl precursor to form 2-chloro-6-benzyl chloride.
Hydrazinylation: The benzyl chloride intermediate is then reacted with hydrazine to introduce the hydrazinyl group, forming 2-(2-chloro-6-hydrazinylbenzyl) intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 4,4-dimethylisoxazolidin-3-one under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the isoxazolidinone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-chloro-6-hydrazinyl-9H-purine: Similar in having a hydrazinyl group and a chlorinated aromatic ring.
4,4-dimethylisoxazolidin-3-one: Shares the isoxazolidinone ring structure.
Uniqueness
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazinyl group and an isoxazolidinone ring in a single molecule is relatively rare, making it a valuable compound for diverse research applications.
属性
CAS 编号 |
111790-78-4 |
|---|---|
分子式 |
C12H16ClN3O2 |
分子量 |
269.73 g/mol |
IUPAC 名称 |
2-[(2-chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)7-18-16(11(12)17)6-8-9(13)4-3-5-10(8)15-14/h3-5,15H,6-7,14H2,1-2H3 |
InChI 键 |
VCPJDOAHIANBCW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)NN)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
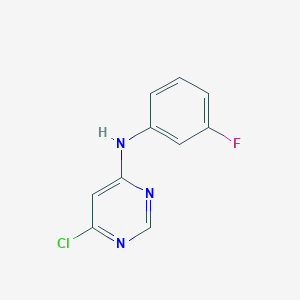
![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8732041.png)
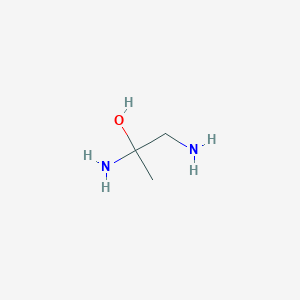
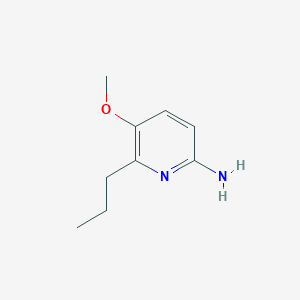
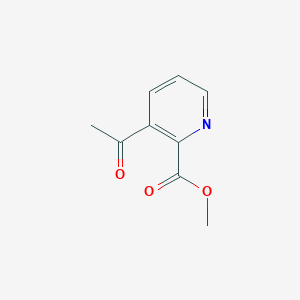
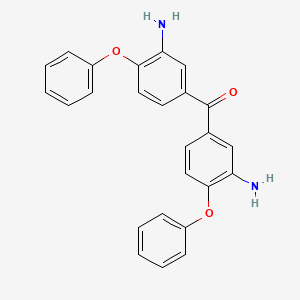
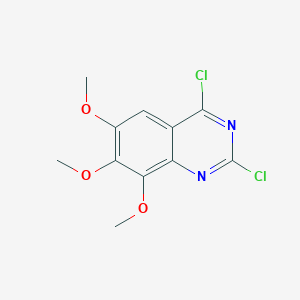
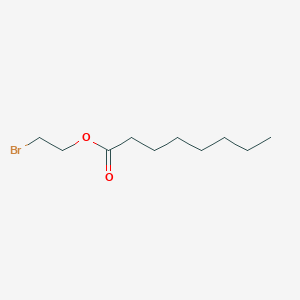
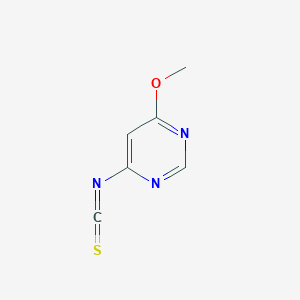
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)
